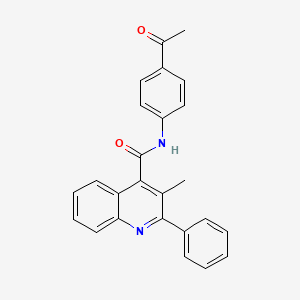
N-(5-chloro-2-pyridinyl)-3-(1-piperidinylsulfonyl)benzamide
Übersicht
Beschreibung
N-(5-chloro-2-pyridinyl)-3-(1-piperidinylsulfonyl)benzamide, also known as CP-690,550, is a small molecule inhibitor of the Janus kinase (JAK) family of enzymes. JAKs play a crucial role in the signaling pathways of cytokines and growth factors, which are involved in many physiological and pathological processes. The inhibition of JAKs has been shown to have therapeutic potential in various diseases, including autoimmune disorders, cancer, and inflammatory conditions.
Wirkmechanismus
N-(5-chloro-2-pyridinyl)-3-(1-piperidinylsulfonyl)benzamide inhibits JAKs by binding to their catalytic domains, thereby preventing the phosphorylation and activation of downstream signaling molecules. This leads to the suppression of cytokine and growth factor signaling, which are involved in the regulation of immune responses and cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have significant effects on various immune cells, including T cells, B cells, and dendritic cells. It reduces the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, and promotes the generation of regulatory T cells. This compound also inhibits the proliferation and survival of cancer cells, through the suppression of JAK-STAT signaling.
Vorteile Und Einschränkungen Für Laborexperimente
N-(5-chloro-2-pyridinyl)-3-(1-piperidinylsulfonyl)benzamide has several advantages as a research tool, including its high potency and selectivity for JAKs, and its ability to modulate immune responses and cell proliferation. However, its use in lab experiments is limited by its potential toxicity and off-target effects, as well as the need for specialized equipment and expertise for its synthesis and analysis.
Zukünftige Richtungen
There are several areas of research that could benefit from further investigation of N-(5-chloro-2-pyridinyl)-3-(1-piperidinylsulfonyl)benzamide. One potential direction is the development of more potent and selective JAK inhibitors, with fewer side effects and better pharmacokinetic properties. Another direction is the exploration of combination therapies, where this compound is used in combination with other drugs or immunotherapies, to enhance its efficacy and reduce toxicity. Finally, the role of JAK-STAT signaling in various diseases and physiological processes, such as aging and metabolism, could be further elucidated using this compound as a research tool.
Wissenschaftliche Forschungsanwendungen
N-(5-chloro-2-pyridinyl)-3-(1-piperidinylsulfonyl)benzamide has been extensively studied in preclinical and clinical settings for its potential therapeutic applications. It has shown promising results in the treatment of various autoimmune disorders, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. This compound has also been investigated for its anti-cancer properties, particularly in hematological malignancies such as leukemia and lymphoma.
Eigenschaften
IUPAC Name |
N-(5-chloropyridin-2-yl)-3-piperidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O3S/c18-14-7-8-16(19-12-14)20-17(22)13-5-4-6-15(11-13)25(23,24)21-9-2-1-3-10-21/h4-8,11-12H,1-3,9-10H2,(H,19,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWQXWOMSRCPCJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=NC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(5-{[(4-fluorophenyl)amino]methyl}-1,3,4-oxadiazol-2-yl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B3462334.png)
![N-(2,3-dimethylphenyl)-2-{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3462343.png)
![N-(4-ethoxyphenyl)-2-{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3462348.png)
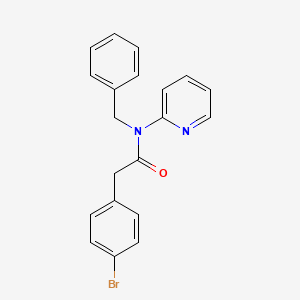
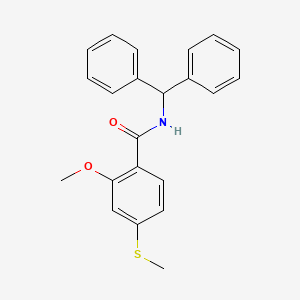
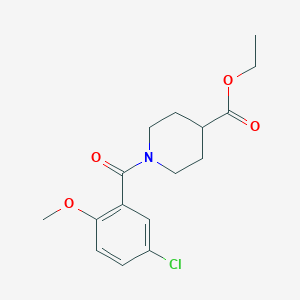
![4-[(4-chlorophenyl)acetyl]morpholine](/img/structure/B3462397.png)
![5-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-methoxyphenyl 4-methoxybenzoate](/img/structure/B3462404.png)
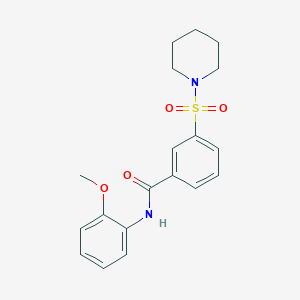


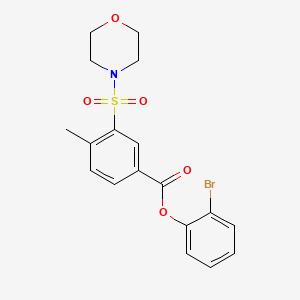
![4-chloro-3-[(diethylamino)sulfonyl]-N-(3-hydroxyphenyl)benzamide](/img/structure/B3462445.png)
